molecular formula C9H13BrN2O2S B11839964 tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate

Cat. No.: B11839964
M. Wt: 293.18 g/mol
InChI Key: IAUWEIYCHDEMNJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate typically involves the reaction of 4-bromo-5-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial agent due to its thiazole moiety.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in biological systems. The thiazole ring is known to interact with various molecular targets, including enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
  • tert-Butyl (4-bromo-3-methylthiazol-2-yl)carbamate
  • tert-Butyl (4-bromo-5-ethylthiazol-2-yl)carbamate

Uniqueness

tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the tert-butyl carbamate group also provides a protective function, allowing for selective reactions at other positions on the molecule .

Properties

Molecular Formula

C9H13BrN2O2S

Molecular Weight

293.18 g/mol

IUPAC Name

tert-butyl N-(4-bromo-5-methyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(10)11-7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13)

InChI Key

IAUWEIYCHDEMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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